4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Aqueous Solubility Prediction Non-specific Binding Lead Optimization

4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. Its scaffold incorporates a cyclopropyl ring at N4, an N-methylpyrazol-5-yl substituent at C5, and a free thiol group at C3.

Molecular Formula C9H11N5S
Molecular Weight 221.28 g/mol
CAS No. 1001500-08-8
Cat. No. B3334625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
CAS1001500-08-8
Molecular FormulaC9H11N5S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NNC(=S)N2C3CC3
InChIInChI=1S/C9H11N5S/c1-13-7(4-5-10-13)8-11-12-9(15)14(8)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,15)
InChIKeyYGIOAZXLWSDATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001500-08-8): Structural Identity and Procurement Baseline


4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. Its scaffold incorporates a cyclopropyl ring at N4, an N-methylpyrazol-5-yl substituent at C5, and a free thiol group at C3. Key computed physicochemical parameters include molecular weight 221.28 g·mol⁻¹, XLogP3 0.8, topological polar surface area 77.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is supplied as a solid with a typical purity of 97% (HPLC) by multiple vendors . These features distinguish it from close analogs bearing phenyl, N-unsubstituted pyrazole, or N4‑alkyl replacements, which substantially alter polarity, hydrogen-bonding capacity, and metabolic stability profiles.

Why 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiol Analogs


Triazole-3-thiols are a structurally diverse class where subtle modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. The specific combination of an N4-cyclopropyl group, a C5 N-methylpyrazol-5-yl ring, and a free C3 thiol in this compound generates a property profile—LogP ≈ 0.8, TPSA ≈ 77.5 Ų, HBD = 1—that is not replicated by its phenyl analog (LogP ≈ 2.6, TPSA ≈ 30.7 Ų) or by its N4‑methyl or N4‑unsubstituted congeners. Such differences directly impact aqueous solubility, membrane permeability, and oxidative metabolism, meaning that interchanging these compounds without re‑optimization can lead to assay failure, altered pharmacokinetics, or loss of bioconjugation capability. The quantitative evidence below demonstrates where the target compound is measurably differentiated from its closest comparators.

Head-to-Head Quantitative Evidence for Differentiation of 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol


TPSA and LogP Differentiation Versus 4-Cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The target compound exhibits a substantially higher topological polar surface area (TPSA) and lower lipophilicity than 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 942876-38-2). Target compound: TPSA 77.5 Ų, XLogP3 0.8 [1]. Phenyl analog: TPSA 30.71 Ų, LogP 2.5687 . This represents a TPSA increase of 46.79 Ų and a LogP decrease of 1.77 log units.

Aqueous Solubility Prediction Non-specific Binding Lead Optimization

Hydrogen Bond Donor Count Reduction Versus N4‑Cyclopropyl‑5‑(1H‑pyrazol‑5‑yl) Des‑methyl Analog

The N-methyl substitution on the pyrazole ring reduces the hydrogen bond donor (HBD) count from 2 to 1 relative to the demethylated analog (4-cyclopropyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol). Target compound: HBD = 1, HBA = 3 [1]. The des‑methyl analog possesses an additional pyrazole N–H proton, yielding HBD = 2 while retaining similar HBA count (estimated HBA ≥ 4 owing to additional pyrazole nitrogen lone pair). This structural inference is supported by the well-characterized hydrogen-bonding behavior of N-unsubstituted pyrazoles.

Membrane Permeability Drug-likeness Hydrogen Bonding

N4‑Cyclopropyl Substitution for Attenuated CYP450‑Mediated Oxidative Metabolism Versus N4‑Methyl Analog

Cyclopropyl groups possess higher C–H bond dissociation energies than linear or branched alkyl chains, rendering them less susceptible to cytochrome P450‑mediated oxidative metabolism [1]. The N4‑cyclopropyl substituent in the target compound is therefore predicted to undergo slower CYP450 N‑dealkylation compared to 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 914096-56-3). While direct microsomal stability data for these specific compounds are not publicly available, the metabolic shielding effect of cyclopropyl groups is a well-established principle in medicinal chemistry.

Metabolic Stability CYP450 Oxidation In Vivo Half-life

Free Thiol Handle for Site‑Specific Bioconjugation Versus 3‑Alkylthio or 3‑Amino Analogs

The C3 thiol group enables highly selective maleimide‑thiol conjugation under mild conditions. At pH 7.0, the reaction rate of maleimide with thiols is approximately 1000‑fold faster than with amines . This specificity is absent in analogs where the thiol is replaced by a methylthio ether, a 3‑amino group, or a 3‑oxo (triazolone) functionality. The target compound can therefore be directly conjugated to maleimide‑activated fluorophores, biotin tags, or solid supports without requiring additional functional group manipulation.

Bioconjugation Click Chemistry Chemical Biology

Optimal Scientific and Industrial Use Cases for 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol


Biochemical Assay Probe Development via Thiol‑Maleimide Conjugation

The free C3 thiol enables rapid, site‑specific conjugation to maleimide‑activated fluorophores or biotin tags under physiological pH . This allows researchers to generate fluorescent probes or affinity reagents directly from the parent scaffold without additional synthetic steps, facilitating target engagement studies, pull‑down experiments, and high‑content imaging. In contrast, non‑thiol triazole‑3‑one or 3‑amino analogs require multi‑step derivatization, increasing both cost and time to probe deployment.

Fragment‑Based and High‑Throughput Screening Where Solubility and Low Non‑Specific Binding Are Critical

The compound's balanced LogP (0.8) and elevated TPSA (77.5 Ų) relative to the phenyl analog (LogP 2.6, TPSA 30.7 Ų) predict superior aqueous solubility and reduced non‑specific protein binding . This profile minimizes false‑positive rates and aggregation artifacts in biochemical and cell‑based screening cascades, making the compound a more reliable screening candidate than more lipophilic triazole‑3‑thiol analogs.

In Vivo Pharmacodynamic Studies Requiring Extended Half‑Life

The N4‑cyclopropyl group is expected to confer resistance to CYP450‑mediated oxidative N‑dealkylation compared to N4‑methyl or N4‑ethyl analogs, based on the well‑established metabolic shielding effect of cyclopropane rings . For research programs progressing to rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, this structural feature may reduce clearance and extend compound exposure, potentially decreasing the required dosing frequency and improving the therapeutic window relative to N4‑alkyl substituted comparators.

Scaffold for Structure–Activity Relationship (SAR) Exploration of Pyrazole‑Containing Triazole‑3‑thiols

The N‑methylpyrazole moiety provides a defined HBD count of 1, a feature that distinguishes it from N‑unsubstituted pyrazole analogs (HBD = 2) . This single‑donor profile offers a cleaner hydrogen‑bonding pharmacophore for SAR campaigns targeting enzymes or receptors where excessive polarity reduces binding affinity. Chemists can iterate on the pyrazole substituent or the triazole core while retaining the favorable solubility and conjugation properties established in the evidence guide.

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